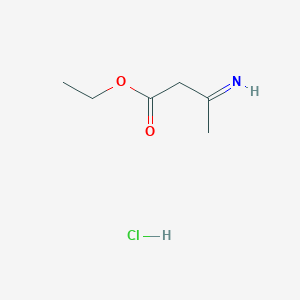

Ethyl3-iminobutanoatehydrochloride

Description

Academic Significance and Research Trajectories

The academic significance of ethyl 3-iminobutanoate hydrochloride and related β-iminoesters lies in their utility as precursors to a variety of biologically relevant nitrogen heterocycles and amino acids. researchgate.netnih.govnih.gov Research trajectories are increasingly focused on the development of stereoselective reactions involving these intermediates to access chiral molecules of pharmaceutical interest. nih.govnih.gov The ability to act as both an electrophile and a nucleophile (through its enamine tautomer) makes it a versatile tool in the construction of complex molecular architectures. nih.gov

Foundational Principles of Imine Chemistry Pertinent to the Compound

Imines are characterized by a carbon-nitrogen double bond. Their formation typically involves the condensation reaction between a primary amine and an aldehyde or a ketone. masterorganicchemistry.com In the case of ethyl 3-iminobutanoate, it is conceptually derived from the reaction of ethyl acetoacetate (B1235776) with ammonia (B1221849). The reaction is often acid-catalyzed and proceeds via the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com

A crucial aspect of the chemistry of ethyl 3-iminobutanoate is its tautomeric relationship with its enamine form, ethyl 3-aminobut-2-enoate. This tautomerism is fundamental to its reactivity, allowing it to participate in reactions both at the imine carbon and the α-carbon. The equilibrium between the imine and enamine tautomers is influenced by factors such as solvent and the presence of acid or base.

Overview of Current Research Landscape and Key Challenges

The current research landscape in imine chemistry is vibrant, with a strong focus on the development of new catalytic methods for their synthesis and asymmetric transformations. researchgate.netnumberanalytics.com A significant area of investigation is the use of transition metal and organocatalysts to achieve high efficiency and stereoselectivity in reactions involving imines. nih.govnumberanalytics.com

Despite the synthetic utility of imines, several challenges remain. One of the primary challenges is the control of stereoselectivity in reactions involving prochiral imines. nih.gov Furthermore, the stability of some imines can be a concern, and scaling up imine-based reactions can be difficult due to the need for precise control of reaction conditions. numberanalytics.com The development of robust and scalable methods for the synthesis and application of imines like ethyl 3-iminobutanoate hydrochloride continues to be an active area of research. numberanalytics.comwhiterose.ac.uk

Interactive Data Table: Properties of Ethyl 3-iminobutanoate Hydrochloride and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Ethyl 3-iminobutanoate hydrochloride | C₆H₁₂ClNO₂ | 165.62 | Contains β-iminoester functionality; exists in tautomeric equilibrium with its enamine form. |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | A common precursor for the synthesis of β-iminoesters and β-enamino esters. researchgate.net |

| Ethyl 3-aminobut-2-enoate | C₆H₁₁NO₂ | 129.16 | The enamine tautomer of ethyl 3-iminobutanoate; a key reactive intermediate. |

Interactive Data Table: Synthetic Approaches to β-Enamino Esters

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Condensation | β-Keto esters, Amines | Acetic acid, solvent-free, ultrasound | β-Enamino esters | organic-chemistry.org |

| Hydroamination | Electron-deficient terminal alkynes, Primary aromatic amines | Water-promoted, solvent-free | Z-configured enamines | organic-chemistry.org |

| Mannich-type reaction | Aromatic amines, Aromatic aldehydes, Malonic esters | Ammonium (B1175870) chloride, ethanol, room temperature | β-Amino esters | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

ethyl 3-iminobutanoate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h7H,3-4H2,1-2H3;1H |

InChI Key |

YWFIJWZRDNFCKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=N)C.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Iminobutanoate Hydrochloride and Its Precursors

Strategic Approaches to Carbon-Nitrogen Double Bond Formation

The core transformation in the synthesis of ethyl 3-iminobutanoate from its precursor, ethyl acetoacetate (B1235776), is the formation of a carbon-nitrogen double bond, creating an imine functional group. The most direct and fundamental approach involves the reaction of the ketone carbonyl group in ethyl acetoacetate with a primary amine or ammonia (B1221849). youtube.comlibretexts.org

For the synthesis of ethyl 3-iminobutanoate hydrochloride specifically, the reaction is typically carried out using an ammonia source such as ammonium (B1175870) chloride. chemicalbook.com The pH must be carefully controlled; it should be mildly acidic (optimally around pH 5) to facilitate both the protonation of the carbonyl group (to increase its electrophilicity) and the protonation of the carbinolamine's hydroxyl group, without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.orgresearchgate.net

The stability of the resulting C=N bond can be influenced by isomerization between the E/Z configurations and tautomerization to the more stable enamine form, where the double bond is between the carbon atoms. wikipedia.orgcore.ac.uk For β-enaminoesters like ethyl 3-iminobutanoate, the enamine tautomer is significantly stabilized by conjugation with the ester group.

Catalytic Synthesis Routes: Homogeneous and Heterogeneous Catalysis

To enhance the efficiency, rate, and selectivity of imine formation, various catalytic systems have been developed. These can be broadly categorized into transition metal-mediated and organocatalytic methods.

Transition metal catalysts have proven highly effective in promoting the condensation of β-dicarbonyl compounds with amines. rsc.orgrsc.org These catalysts can function through various mechanisms, including Lewis acid activation of the carbonyl group, facilitating the dehydration step, or enabling alternative reaction pathways.

Gold (I) Catalysis: A combination of [(PPh₃)AuCl] and AgOTf has been shown to be a highly efficient catalyst for the synthesis of β-enaminoesters from β-ketoesters and primary amines. This system operates effectively at room temperature under solvent-free conditions with low catalyst loading, providing excellent yields. nih.gov

Iron (III) Catalysis: Iron(III) triflate (Fe(OTf)₃) is a stable, recyclable, and efficient catalyst for the reaction between β-dicarbonyl compounds and amines. It promotes the reaction under solvent-free conditions, offering high yields, short reaction times, and high chemo- and regioselectivity, as the amine reacts preferentially with the ketone over the ester carbonyl. researchgate.net

Palladium Catalysis: Palladium-catalyzed methods have been developed for synthesizing β-enaminones from saturated ketones. These innovative routes involve steps like dehydrogenation followed by aza-Michael addition, expanding the scope of starting materials beyond 1,3-dicarbonyls. oup.com

Rhodium Catalysis: Rhodium(III) catalysts have been employed in multicomponent reactions involving β-enaminones for the synthesis of more complex heterocyclic structures, demonstrating their utility in C-H activation and annulation reactions starting from enaminone scaffolds. rsc.org

Other Metals: Scandium(III) triflate (Sc(OTf)₃) has also been reported as an effective and reusable catalyst for the synthesis of N-substituted β-enamino esters from β-keto esters and amines, particularly under solvent-free conditions. acgpubs.org

Table 1: Selected Transition Metal-Catalyzed Syntheses of β-Enaminoesters

Organocatalysis offers a valuable metal-free alternative, often utilizing simple, inexpensive, and environmentally benign molecules to catalyze the reaction. These catalysts typically function as Brønsted or Lewis acids or bases.

Brønsted Acid Catalysis: Simple and non-toxic Brønsted acids like ammonium chloride (NH₄Cl) and glycine (B1666218) hydrochloride have been shown to effectively catalyze the addition of amines to β-dicarbonyl compounds. researchgate.net These reactions can be performed under neat (solvent-free) conditions, simplifying work-up and allowing for catalyst recovery. researchgate.net

Chiral Organocatalysts: For asymmetric synthesis, chiral organocatalysts derived from natural products like quinine (B1679958) have been developed. These bifunctional catalysts can possess both a basic site (like a tertiary amine) to activate one reactant and a hydrogen-bond donor site (like an enaminone or diamine scaffold) to orient the other, enabling enantioselective transformations. mdpi.com

Iodine-based Catalysis: Molecular iodine has been used as a mild and efficient catalyst for this transformation, proceeding under neutral and solvent-free conditions.

Table 2: Selected Organocatalytic Syntheses of β-Enaminoesters

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of ethyl 3-iminobutanoate hydrochloride and related β-enaminones has been a fertile ground for the application of green chemistry principles. scispace.com

A major focus of green synthesis is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks.

Solvent-Free (Neat) Reactions: The direct condensation of ethyl acetoacetate with amines can often be achieved without any solvent. nih.gov Numerous catalytic systems, including gold(I), iron(III) triflate, and simple Brønsted acids, are highly effective under neat conditions. nih.govresearchgate.netresearchgate.net This approach simplifies the reaction setup and product isolation, as the need for solvent removal is obviated. researchgate.net Reactions can be conducted by simple stirring or grinding of the reactants. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique that can significantly reduce reaction times from hours to minutes and often improves yields. researchgate.netresearchgate.net Microwave heating can be applied to solvent-free reaction mixtures, further enhancing the environmental credentials of the synthesis. researchgate.net

Green Solvents: When a solvent is necessary, the use of environmentally friendly options is preferred. Ethyl lactate, a biodegradable solvent derived from renewable resources, has been successfully used for the synthesis of imines, offering a "tunable" polarity by mixing with water to optimize reaction conditions. google.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

The direct condensation of ethyl acetoacetate with an ammonia source (like NH₃ or NH₄Cl) to form ethyl 3-iminobutanoate is a highly atom-economical reaction. researchgate.netCH₃C(O)CH₂COOEt + NH₃ → NH=C(CH₃)CH₂COOEt + H₂O

Table of Mentioned Compounds

Optimization of Reaction Parameters and Yield Enhancement Strategies

The synthesis of β-enamino esters, such as ethyl 3-iminobutanoate, is a cornerstone of modern organic chemistry, providing essential building blocks for a variety of heterocyclic and biologically active molecules. tandfonline.comacs.org Consequently, significant research has focused on optimizing reaction conditions to enhance yield, reduce reaction times, and improve the environmental footprint of these syntheses. Key strategies include the adoption of novel catalytic systems, the use of microwave irradiation, and the implementation of solvent-free reaction conditions.

A pivotal aspect of optimization lies in the choice of catalyst. While the condensation of β-dicarbonyl compounds (like ethyl acetoacetate) with amines can proceed without a catalyst, the reaction is often slow and requires high temperatures. nih.gov The introduction of various catalysts has been shown to dramatically improve reaction efficiency. For instance, metal triflates, such as iron(III) triflate (Fe(OTf)₃), have proven to be highly effective, enabling the synthesis of β-enamino ketones and esters in high yields (up to 99%) with short reaction times (as low as 2-10 minutes) under solvent-free conditions. researchgate.netresearchgate.net This method is noted for its operational simplicity and the recyclability of the catalyst. researchgate.net Similarly, a combination of gold(I) and silver(I) salts—specifically [(PPh₃)AuCl]/AgOTf—has been developed as an efficient catalyst for the solvent-free synthesis of β-enamino esters at room temperature, affording excellent yields (76-98%). nih.govresearchgate.net Other catalysts, including acetic acid, have been used under ultrasound irradiation to provide good yields in an environmentally benign manner. organic-chemistry.org

Solvent-free and microwave-assisted methodologies represent significant advancements in green chemistry approaches to β-enamino ester synthesis. ajgreenchem.com Microwave irradiation, in particular, has been demonstrated to drastically reduce reaction times while maintaining high yields, often eliminating the need for a catalyst altogether. tandfonline.comresearchgate.nettandfonline.com This technique provides rapid and efficient heating, leading to excellent yields of β-amino-α,β-unsaturated esters in significantly shorter durations compared to conventional heating methods. tandfonline.comresearchgate.net

The following table summarizes various catalytic systems and conditions investigated for the synthesis of β-enamino esters and related compounds, highlighting the impact of different optimization strategies on reaction yield.

Table 1: Comparison of Catalytic Systems for β-Enamino Ester Synthesis

| Catalyst System | Substrates | Reaction Conditions | Reported Yield (%) | Reference(s) |

|---|---|---|---|---|

| Iron(III) triflate (Fe(OTf)₃) | β-Dicarbonyls and primary amines | Solvent-free, 70°C, 2-10 min | 70-99 | researchgate.netresearchgate.net |

| [(PPh₃)AuCl]/AgOTf | 1,3-Dicarbonyls and primary amines | Solvent-free, room temp., 2 h | 76-98 | nih.govresearchgate.net |

| Acetic Acid | β-Keto esters and amines | Solvent-free, ultrasound | Good | organic-chemistry.org |

| None (Microwave-assisted) | 1,3-Dicarbonyls and amines | Solvent-free, MW irradiation, 150-165°C | Good to Excellent | researchgate.nettandfonline.com |

| Shvo's Catalyst / Diphenyl Phosphate | Ethyl 3-hydroxybutanoate and p-anisidine | 120°C | >99 | researchgate.net |

| None (Thermal) | Aromatic amines and β-dicarbonyls | Solvent-free, 120°C | High to Excellent | ajgreenchem.com |

Stereoselective Synthesis of Chiral Analogues and Precursors

The development of methods for the stereoselective synthesis of chiral β-amino esters and their precursors is of paramount importance, as these compounds are key intermediates in the production of pharmaceuticals, including β-lactam antibiotics and peptides. tandfonline.comtandfonline.com Strategies to achieve high enantioselectivity include biocatalysis, asymmetric hydrogenation using chiral metal catalysts, and organocatalysis.

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiopure compounds. rsc.org The asymmetric reduction of β-keto esters is a common route to chiral β-hydroxy esters, which are direct precursors to the desired chiral β-amino esters. Baker's yeast (Saccharomyces cerevisiae) has been widely used for this transformation, capable of reducing various β-keto esters to their corresponding (S)-β-hydroxy esters with high optical purity. researchgate.net More advanced approaches involve the use of isolated and engineered enzymes. For example, a carbonyl reductase from Candida magnoliae, overexpressed in E. coli, has been used for the highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, achieving yields greater than 99% and an enantiomeric excess (ee) of over 99.9%. acs.org Similarly, engineered carbonyl reductases and transaminases have been developed to synthesize chiral syn-aryl β-hydroxy α-amino esters and chiral amines with exceptional stereoselectivity (>99% de and ee) and high substrate loading, demonstrating industrial viability. acs.orgresearchgate.net

Transition-metal-catalyzed asymmetric hydrogenation is another robust method for generating chiral β-amino acid derivatives. researchgate.net Ruthenium(II) complexes, such as those derived from Noyori-type catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters, yielding products with excellent enantioselectivities (up to 99:1 er). nih.govacs.org This method provides access to enantioenriched anti-α-hydroxy-β-amino acid derivatives through a dynamic kinetic resolution process. nih.gov

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral thiourea-based catalysts, for instance, have been successfully employed in enantioselective Mannich reactions of α-chloroglycine esters to produce N-carbamoyl α-amino esters with high yields and enantioselectivity (e.g., 97% ee). acs.org Furthermore, confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, affording free β²-amino acids in excellent yields and high enantiomeric ratios (e.g., 95:5 er) through a scalable, one-pot process. nih.govacs.org

The following table outlines several methodologies for the stereoselective synthesis of chiral precursors and analogues relevant to ethyl 3-iminobutanoate hydrochloride.

Table 2: Methodologies for Stereoselective Synthesis of Chiral β-Amino Ester Analogues and Precursors

| Method | Catalyst / Reagent | Substrate Type | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | β-Keto esters | Optically Pure (S)-products | researchgate.netacs.org |

| Biocatalytic Reduction | Engineered Carbonyl Reductase (from C. magnoliae) | Ethyl 4-chloro-3-oxobutanoate | >99.9% ee (S)-product | acs.org |

| Biocatalytic Dynamic Kinetic Resolution | Engineered Carbonyl Reductase | α-Amino-β-keto esters | >99% de, >99% ee | acs.org |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | 93:7–99:1 er | acs.org |

| Asymmetric Mannich Reaction | Chiral Aminothiourea | α-Chloroglycine ester and 1,3-dicarbonyls | 97% ee | acs.org |

| Asymmetric Aminomethylation | Confined Imidodiphosphorimidate (IDPi) | Bis-silyl ketene acetals | 95:5 er | nih.govacs.org |

Fundamental Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Iminobutanoate Hydrochloride

Nucleophilic Addition Reactions at the Imine Carbon

The C=N double bond in ethyl 3-iminobutanoate hydrochloride is polarized, with the imine carbon atom being electron-deficient and thus electrophilic. This polarity is further amplified by the presence of the electron-withdrawing ester group and the protonation of the imine nitrogen. Consequently, this compound readily undergoes nucleophilic addition reactions at the imine carbon.

The addition of carbon-based nucleophiles to the imine moiety of ethyl 3-iminobutanoate hydrochloride is a powerful method for forming new carbon-carbon bonds, leading to the synthesis of various substituted β-amino esters.

Organometallic Reagents: Highly reactive organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the electrophilic imine carbon. bohrium.comuniba.itchadsprep.com The reaction involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the imine carbon, followed by an aqueous workup to protonate the resulting nitrogen anion, yielding a β-amino ester with a new alkyl or aryl substituent at the β-position. The general mechanism for this reaction is analogous to the addition of these reagents to carbonyl compounds. rsc.orgyoutube.com

Enolates: Enolates, generated from carbonyl compounds, are another class of carbon nucleophiles that can add to the imine of ethyl 3-iminobutanoate hydrochloride. This reaction, a type of Mannich-like reaction, results in the formation of a new C-C bond and leads to the synthesis of γ-amino-β-keto esters or related structures after subsequent transformations. The reactivity of enolates is generally lower than that of organometallic reagents, and the reaction may require specific catalysts or conditions to proceed efficiently.

Table 1: Predicted Products of Carbon-Nucleophile Additions to Ethyl 3-iminobutanoate Hydrochloride

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Ethyl 3-amino-3-methylbutanoate |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | Ethyl 3-amino-3-butylbutanoate |

The imine functionality of ethyl 3-iminobutanoate hydrochloride can be readily reduced to an amine by the addition of a hydride (H⁻) from a reducing agent. youtube.commasterorganicchemistry.comorganic-chemistry.org This is a fundamental transformation in organic synthesis.

Hydride Additions: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of imines. youtube.comchemistrysteps.com NaBH₄ is a milder reducing agent and can selectively reduce the imine in the presence of the ester group, yielding ethyl 3-aminobutanoate. masterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and would likely reduce both the imine and the ester functionality, leading to the formation of 4-amino-2-butanol. The mechanism involves the transfer of a hydride ion to the electrophilic imine carbon, followed by protonation of the nitrogen. chemistrysteps.comacs.org

Other Heteroatom Nucleophiles: Nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur can also add to the imine carbon. For instance, the addition of an amine would lead to a transimination reaction (discussed in section 3.4). The addition of thiols can form thioaminals, while the addition of alcohols could potentially lead to the formation of hemiaminals, although these are often unstable.

Table 2: Predicted Products of Hydride and Heteroatom Nucleophile Additions

| Nucleophile Type | Reagent Example | Predicted Product |

|---|---|---|

| Hydride (selective) | Sodium borohydride (NaBH₄) | Ethyl 3-aminobutanoate |

| Hydride (non-selective) | Lithium aluminum hydride (LiAlH₄) | 4-Amino-2-butanol |

Cycloaddition Reactions (e.g., [2+1], [2+2], [2+3] Cycloadditions)

The imine double bond of ethyl 3-iminobutanoate hydrochloride can participate as a 2π component in various cycloaddition reactions, providing access to a range of heterocyclic compounds. The reactivity in these reactions can be influenced by the substitution pattern and the reaction conditions.

[2+1] Cycloadditions: These reactions involve the addition of a carbene or a nitrene to the C=N bond to form a three-membered aziridine (B145994) ring. The synthesis of substituted aziridines from imines is a well-established method, though it often requires specific precursors for the carbene or nitrene.

[2+2] Cycloadditions: The [2+2] cycloaddition of the imine with a ketene (B1206846) or another electron-rich or electron-poor alkene can lead to the formation of four-membered β-lactam rings. The Staudinger synthesis, involving the reaction of an imine with a ketene, is a classic example of this type of reaction.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve the reaction of the imine (as the dipolarophile) with a 1,3-dipole, such as a nitrone or an azide (B81097), to form a five-membered heterocyclic ring. nih.govmdpi.comresearchgate.net For example, reaction with a nitrone would yield an isoxazolidine, while reaction with an azide could lead to a triazoline, which may subsequently rearrange. researchgate.net

Table 3: Hypothetical Cycloaddition Reactions of Ethyl 3-iminobutanoate

| Cycloaddition Type | Reactant | Predicted Product Class |

|---|---|---|

| [2+1] | Dichlorocarbene (:CCl₂) | Aziridine |

| [2+2] | Ketene (H₂C=C=O) | β-Lactam |

Rearrangement Pathways and Isomerization Processes

Ethyl 3-iminobutanoate can potentially undergo isomerization to its enamine tautomer, ethyl 3-aminobut-2-enoate. This imine-enamine tautomerism is analogous to the keto-enol tautomerism of carbonyl compounds. The position of the equilibrium is dependent on various factors, including the solvent, temperature, and the presence of acid or base catalysts. In the case of ethyl 3-iminobutanoate hydrochloride, the acidic conditions would likely favor the iminium form.

Further rearrangements are less common for simple imines but can be induced under specific conditions, such as photochemical activation or in the presence of strong acids or bases, potentially leading to skeletal rearrangements. However, specific studies on such rearrangements for ethyl 3-iminobutanoate hydrochloride are not widely reported.

Hydrolysis and Transimination Reactions: Mechanistic Insights

Hydrolysis: The imine functionality is susceptible to hydrolysis, a reaction that is the reverse of its formation. rsc.org In the presence of water and an acid catalyst (which is inherently present in the hydrochloride salt), ethyl 3-iminobutanoate hydrochloride will hydrolyze to form ethyl acetoacetate (B1235776) and ammonium (B1175870) chloride. The mechanism involves the nucleophilic attack of water on the protonated imine carbon, followed by proton transfer and elimination of ammonia (B1221849) to yield the corresponding ketone.

Transimination: Ethyl 3-iminobutanoate hydrochloride can undergo transimination upon reaction with a primary amine. This is an equilibrium process where the existing C=N bond is replaced by a new one. The reaction is driven by the relative stability of the imines and the concentration of the reacting amine. The mechanism involves the nucleophilic addition of the new amine to the imine carbon, followed by proton transfers and the elimination of ammonia to form the new imine.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The investigation of the reaction mechanisms of ethyl 3-iminobutanoate hydrochloride would rely on a combination of kinetic and spectroscopic techniques. researchgate.netresearchgate.net

Spectroscopic Studies: Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, and for providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the starting material and products. In situ NMR studies can be used to observe the formation and decay of intermediates.

Infrared (IR) Spectroscopy: The C=N stretch of the imine (typically around 1650 cm⁻¹) and the C=O stretch of the ester (around 1740 cm⁻¹) are characteristic peaks that can be monitored to follow the course of a reaction.

Mass Spectrometry (MS): MS provides information on the molecular weight of the compounds and can be used to identify products and intermediates, particularly when coupled with a separation technique like GC or LC.

Table 4: Spectroscopic Techniques for Mechanistic Elucidation

| Spectroscopic Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Structural confirmation of reactants, products, and stable intermediates. |

| Infrared (IR) | Monitoring the disappearance of the C=N bond and the appearance of new functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weights and fragmentation patterns of products and intermediates. |

Detailed Transition State Analysis

The reactions of β-enaminones, such as ethyl 3-iminobutanoate hydrochloride, often proceed through well-defined transition states that govern the stereochemical and regiochemical outcomes. A common reaction manifold for these substrates is their participation in Michael-type additions and annulation reactions to form various heterocyclic and carbocyclic frameworks.

For instance, in a prototypical reaction, the nitrogen atom of the enaminone can act as a nucleophile. However, in the presence of a base, the corresponding β-enamine can be generated, which can then act as a carbon-centered nucleophile from the α-position. The transition state geometry in such reactions is critical. In a reaction with an electrophile, a six-membered ring transition state is often proposed, which involves the coordination of the electrophile to the carbonyl oxygen, thereby activating the molecule for nucleophilic attack from the α-carbon.

Computational studies on related β-enaminone systems have elucidated the energetic profiles of these transition states. For example, in the context of a condensation reaction, the initial step would likely involve the formation of a Knoevenagel-type adduct. The subsequent cyclization and dehydration steps would proceed through distinct transition states. The stability of these transition states is influenced by steric and electronic factors, including the nature of the substituents on the nitrogen and the carbonyl group.

To illustrate, let's consider a hypothetical reaction involving the condensation of ethyl 3-iminobutanoate with an aldehyde. The reaction would likely proceed through an initial imine-enamine tautomerization, followed by a nucleophilic attack of the enamine on the aldehyde. The transition state for this C-C bond-forming step would be of significant interest.

| Parameter | Calculated Value (Illustrative) | Description |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | Represents the energy barrier for the C-C bond formation. The range is typical for reactions that proceed at moderate temperatures. |

| Transition State Bond Length (Cα-C_aldehyde) | 2.0-2.5 Å | The forming bond between the α-carbon of the enamine and the carbonyl carbon of the aldehyde is elongated in the transition state compared to a normal single bond. |

| Imaginary Frequency | -200 to -400 cm⁻¹ | A single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms it as a true saddle point on the potential energy surface. |

This table presents illustrative data based on computational studies of similar β-enaminone reactions.

The geometry of this transition state would likely be chair-like to minimize steric interactions, and the approach of the electrophile would be dictated by the stereoelectronic environment of the enamine.

Isotope Labeling Experiments

Isotope labeling is a powerful experimental technique to probe reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. For ethyl 3-iminobutanoate hydrochloride, several isotope labeling experiments could be designed to elucidate the mechanistic details of its reactions.

One key mechanistic question for β-enaminones is the role of the N-H proton and the potential for tautomerization to the corresponding enamine. A deuterium (B1214612) labeling study could provide significant insights. For example, if the N-H proton is replaced with deuterium, the rate of a subsequent reaction could be affected (a kinetic isotope effect), indicating that the cleavage of the N-H(D) bond is involved in the rate-determining step.

Consider a reaction where ethyl 3-iminobutanoate hydrochloride is proposed to react via its enamine tautomer. The following experiment could be performed:

Synthesis of Labeled Compound: Ethyl 3-iminobutanoate hydrochloride could be treated with a deuterated solvent like D₂O or MeOD to exchange the acidic protons, including the N-H protons and the α-protons, for deuterium.

Reaction and Analysis: The deuterated compound would then be subjected to a reaction, for instance, an alkylation at the α-carbon. The position of the deuterium in the product would be determined by techniques such as NMR spectroscopy or mass spectrometry.

The expected outcomes and their interpretations are summarized below:

| Experiment | Observation | Mechanistic Implication |

| Reaction of N-deuterated ethyl 3-iminobutanoate in a protic solvent | Measurement of the kinetic isotope effect (kH/kD). A value significantly greater than 1. | The cleavage of the N-H bond is part of the rate-determining step, suggesting that tautomerization to the enamine is a key kinetic event. |

| Reaction of α-deuterated ethyl 3-iminobutanoate with an electrophile | Analysis of the product shows the deuterium is retained at the α-position. | The reaction proceeds through a direct N-alkylation or a mechanism where the α-proton is not lost in the rate-determining step. |

| Reaction of α-deuterated ethyl 3-iminobutanoate with an electrophile | Analysis of the product shows the loss of deuterium from the α-position. | The reaction likely proceeds through an enamine intermediate where the α-proton is removed to form the nucleophilic enamine. |

| ¹³C Labeling of the Carbonyl Carbon | Following the ¹³C label in a rearrangement or fragmentation reaction. | Can be used to trace the carbon skeleton and confirm proposed rearrangement pathways. |

This table presents hypothetical isotope labeling experiments and their potential outcomes for elucidating the reactivity of ethyl 3-iminobutanoate hydrochloride.

These types of experiments, combining kinetic studies and product analysis, are fundamental in constructing a detailed and accurate picture of the reaction mechanism.

Unable to Generate Article on "Ethyl 3-iminobutanoate hydrochloride" Due to Lack of Specific Research Data

We regret to inform you that it is not possible to generate the requested article on the chemical compound "Ethyl 3-iminobutanoate hydrochloride" with the provided outline. Extensive searches of scientific databases and chemical literature have revealed a significant lack of specific research findings for this particular compound.

The detailed and specialized nature of the requested article, focusing on strategic applications in complex organic molecule synthesis, requires a substantial body of published research. Unfortunately, the use of "Ethyl 3-iminobutanoate hydrochloride" as a building block for heterocyclic scaffolds (such as pyrroles, pyridines, quinolines, etc.), as a precursor for advanced amine and amide architectures, or in multicomponent reactions (like the Ugi and Passerini reactions) is not documented in the available scientific literature.

The searches consistently retrieved information on related but structurally distinct compounds, most notably:

Ethyl 3-aminobutanoate hydrochloride: A well-documented β-amino ester that is widely used in the synthesis of nitrogen-containing heterocycles and other complex molecules.

Ethyl 3-ethoxy-3-iminopropionate hydrochloride: An imino ester with some documented applications in chemical synthesis.

Given the strict instructions to focus solely on "Ethyl 3-iminobutanoate hydrochloride" and not introduce information outside this scope, we cannot substitute data from these other compounds, as it would be scientifically inaccurate.

It is possible that the requested compound name may be a less common synonym or contain a typographical error. We would be pleased to proceed with generating the requested article if you could verify the chemical name and provide a CAS number if available. Should the intended compound be one of the more common alternatives mentioned above, we have a wealth of information to produce a thorough and scientifically accurate article based on your detailed outline.

We apologize for any inconvenience and look forward to assisting you further with a revised query.

Strategic Applications in Complex Organic Molecule Synthesis

Participation in Multicomponent Reactions (MCRs) for Molecular Diversity

Role in Condensation Reactions (e.g., Hantzsch, Biginelli)

Ethyl 3-iminobutanoate hydrochloride, or more accurately, its corresponding enamine tautomer, ethyl 3-aminocrotonate, is a crucial building block in the Hantzsch and Biginelli reactions. These one-pot multicomponent reactions are highly valued for their efficiency in constructing complex heterocyclic scaffolds from simple acyclic precursors.

Hantzsch Pyridine (B92270) Synthesis:

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic method for preparing dihydropyridines, which can be subsequently oxidized to pyridines. wikiwand.comwikipedia.orgchemeurope.com The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. wikiwand.comwikipedia.org

The role of ethyl 3-iminobutanoate hydrochloride begins with the reaction of ethyl acetoacetate (B1235776) with ammonia. This reaction forms ethyl 3-iminobutanoate, which is in equilibrium with its more stable enamine tautomer, ethyl 3-aminocrotonate. haui.edu.vn This enamine is one of the two key intermediates in the Hantzsch synthesis. The second key intermediate is a Knoevenagel condensation product, formed from the reaction of the aldehyde and a second equivalent of the β-ketoester. organic-chemistry.org The final step involves the condensation of these two intermediates to form the dihydropyridine (B1217469) ring. organic-chemistry.org

Formation of the enamine (ethyl 3-aminocrotonate) from ethyl acetoacetate and ammonia.

Knoevenagel condensation of the aldehyde with a second molecule of ethyl acetoacetate.

Michael addition of the enamine to the Knoevenagel product.

Cyclization and dehydration to yield the dihydropyridine.

Table 1: Intermediates in Hantzsch Pyridine Synthesis

| Intermediate Name | Chemical Formula | Role in Reaction |

| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | Nucleophilic enamine that adds to the Michael acceptor. haui.edu.vn |

| Ethyl 2-benzylideneacetoacetate | C₁₃H₁₄O₃ | Michael acceptor formed from the aldehyde and ethyl acetoacetate. |

Biginelli Reaction:

The Biginelli reaction, discovered by Pietro Biginelli in 1891, is another significant multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues. wikipedia.orgjetir.org The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.org

The precise mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. One of the key proposed intermediates is an N-acyliminium ion, formed from the condensation of the aldehyde and urea. wikipedia.org This electrophilic species is then attacked by the enol form of ethyl acetoacetate.

Alternatively, a mechanism involving the initial formation of an imine from the aldehyde and urea, followed by the addition of the β-ketoester, has been suggested. nih.gov In a related fashion, the reaction of ethyl acetoacetate with urea or thiourea could conceptually lead to an intermediate that is structurally related to ethyl 3-iminobutanoate, which would then react with the aldehyde. Regardless of the exact sequence, the fundamental reactivity of the carbonyl group of ethyl acetoacetate with a nitrogen nucleophile to form a C=N bond is a critical aspect of the reaction cascade. The in-situ formation of species analogous to ethyl 3-iminobutanoate plays a central role in the assembly of the final dihydropyrimidinone ring system. nih.gov

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The application of ethyl 3-iminobutanoate hydrochloride in asymmetric synthesis is primarily conceptual, building upon the established principles of using chiral auxiliaries and ligands derived from related β-enamino esters and other chiral building blocks.

As a Chiral Auxiliary Precursor:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While there is a lack of direct literature precedent for using a pre-formed chiral ethyl 3-iminobutanoate hydrochloride as a chiral auxiliary, the underlying principle is sound. A chiral version of ethyl 3-iminobutanoate, likely generated in situ from a chiral source of ammonia or by employing a chiral catalyst, could be used to direct the stereochemistry of subsequent reactions.

For instance, pseudoephedrine, a readily available chiral amino alcohol, is widely used as a chiral auxiliary. acs.orgresearchgate.net It can be reacted with α,β-unsaturated carbonyl compounds in aza-Michael reactions to produce β-amino carbonyl derivatives with high diastereoselectivity. acs.org Similarly, a chiral enamine derived from a chiral amine and ethyl acetoacetate could undergo diastereoselective additions to electrophiles, with the chiral amine moiety later being cleaved to reveal the enantiomerically enriched product.

As a Chiral Ligand Precursor:

Chiral ligands are essential for transition metal-catalyzed asymmetric reactions. β-Aminophosphine derivatives, which can be synthesized from chiral amino alcohols, have emerged as powerful ligands in asymmetric catalysis. rsc.org These ligands are effective in a variety of reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org

Amino acids and peptides are also readily available sources for chiral ligands. mdpi.com They can be modified to create ligands for various metal-catalyzed reactions, leading to high yields and enantioselectivities. mdpi.com

Following these precedents, a chiral derivative of ethyl 3-iminobutanoate could serve as a precursor to a bidentate N,O-ligand. The nitrogen of the imine and the oxygen of the ester carbonyl could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a catalytic reaction. The synthesis of such a chiral ligand would likely involve the reaction of ethyl acetoacetate with a chiral amine, followed by complexation to a metal. The development of such ligands from readily available chiral sources is an active area of research in asymmetric synthesis.

Theoretical and Computational Chemistry Studies of Ethyl 3 Iminobutanoate Hydrochloride

Electronic Structure and Bonding Analysis

The electronic structure of ethyl 3-iminobutanoate hydrochloride is dictated by the interplay of its constituent functional groups: the imine, the ester, and the protonated nitrogen center. The positive charge on the nitrogen atom significantly influences the electron distribution across the molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide insights into the molecular orbitals and charge distribution. The protonated imine group (C=NH₂⁺) acts as a strong electron-withdrawing group, which affects the adjacent carbon atoms and the ester functionality. This electronic pull is expected to deshield the neighboring protons and carbons, a feature that could be verified by NMR spectroscopy.

A key aspect of the electronic structure is the potential for tautomerism. Ethyl 3-iminobutanoate can exist in equilibrium with its enamine tautomer. However, in the hydrochloride salt, the protonation of the imine nitrogen heavily favors the imine form. Computational studies on similar imine-enamine systems have shown that the imine tautomer is generally more stable in acidic conditions. researchgate.netnih.gov The presence of the electron-donating ethyl group on the ester and the methyl group on the butanoate backbone will further modulate the electronic properties.

Table 1: Predicted Mulliken Atomic Charges for Ethyl 3-iminobutanoate Hydrochloride (Illustrative)

| Atom | Predicted Charge (a.u.) |

| N (imine) | -0.8 to -1.0 |

| C (imine) | +0.6 to +0.8 |

| O (carbonyl) | -0.5 to -0.7 |

| O (ester) | -0.4 to -0.6 |

| Cl⁻ | -1.0 |

Note: These values are illustrative and based on general principles of electron distribution in similar molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethyl and butanoate chains allows for multiple conformations of ethyl 3-iminobutanoate hydrochloride. Computational methods, such as systematic conformational searches and molecular mechanics, can be employed to identify low-energy conformers. researchgate.netorganicchemistrytutor.com The rotation around the C-C and C-O single bonds will lead to various staggered and eclipsed forms. The most stable conformer will likely be the one that minimizes steric hindrance between the bulkier groups. studysmarter.co.uk

In the solid state, intermolecular interactions will play a crucial role in determining the crystal packing. rsc.org The primary interactions are expected to be strong N-H···Cl⁻ hydrogen bonds, given the protonated imine nitrogen and the chloride counter-ion. researchgate.net Additionally, weaker C-H···O and C-H···Cl⁻ hydrogen bonds may also contribute to the stability of the crystal lattice. nih.gov Pi-stacking interactions are not expected to be significant due to the lack of aromatic rings in the molecule.

Table 2: Predicted Energetics of Key Rotational Barriers (Illustrative)

| Rotational Bond | Barrier to Rotation (kcal/mol) | Most Stable Conformation |

| C(O)-O | 5 - 10 | s-trans |

| C-C (backbone) | 3 - 6 | Anti-periplanar |

Note: These values are illustrative and based on typical rotational barriers in similar organic molecules.

Reaction Pathway Modeling and Prediction of Reactivity

Computational modeling can elucidate the mechanisms of reactions involving ethyl 3-iminobutanoate hydrochloride. One of the most relevant reactions is hydrolysis, which would convert the imine back to a ketone. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The reaction pathway for the acid-catalyzed hydrolysis of an imine typically involves the nucleophilic attack of a water molecule on the protonated imine carbon, followed by proton transfer and elimination of ammonia (B1221849) to yield the corresponding ketone. news-medical.net

The presence of the ester group introduces another potential reaction site for nucleophilic attack. However, under acidic conditions, the imine is generally more susceptible to hydrolysis than the ester. Theoretical calculations can map the potential energy surface for these competing pathways and determine the activation barriers, thus predicting the major product under different reaction conditions.

Density Functional Theory (DFT) Applications for Mechanistic Understanding

DFT is a powerful tool for gaining a deeper mechanistic understanding of chemical reactions at the electronic level. researchgate.netmdpi.com For ethyl 3-iminobutanoate hydrochloride, DFT calculations can be used to:

Characterize Transition States: By locating the transition state structures for reactions like hydrolysis or reactions with other nucleophiles, the activation energies can be calculated, providing a quantitative measure of the reaction rate.

Analyze Reaction Intermediates: The stability of intermediates, such as the tetrahedral intermediate in imine hydrolysis, can be assessed.

Investigate Solvent Effects: By incorporating solvent models into the calculations, the influence of the reaction medium on the reaction mechanism and energetics can be studied. researchgate.net

For instance, DFT studies on similar imine systems have shown that the presence of a proton source, like in the hydrochloride salt, significantly lowers the activation barrier for hydrolysis. masterorganicchemistry.com

Molecular Dynamics Simulations of Reactivity and Stability

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ethyl 3-iminobutanoate hydrochloride in solution. nih.govnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can be used to:

Explore Conformational Landscapes: MD simulations can explore the accessible conformations of the molecule in a solvent, providing a more realistic picture than static calculations.

Study Solvation Shell Structure: The arrangement of solvent molecules around the protonated imine and the ester group can be analyzed, which is crucial for understanding its reactivity in solution.

Simulate Reaction Dynamics: For certain fast reactions, reactive MD simulations can be used to model the reaction process itself, providing a time-resolved view of the chemical transformation.

For ethyl 3-iminobutanoate hydrochloride, MD simulations in an aqueous environment would likely show a well-defined hydration shell around the charged N-H group and the polar ester group, which would be critical for its stability and reactivity in water.

Advanced Spectroscopic and Analytical Methodologies for Research Applications

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Ethyl 3-iminobutanoate hydrochloride. It allows for the determination of the exact mass of the parent ion and its fragments with high precision, which in turn enables the unambiguous confirmation of its elemental composition.

In the context of its synthesis, typically through the condensation of ethyl acetoacetate (B1235776) with an ammonia (B1221849) source, HRMS can be coupled with techniques like liquid chromatography (LC-MS) to monitor the reaction progress in real-time. This allows for the identification of the starting materials, the main product, and any potential intermediates or by-products. For instance, the in-situ formation of enamine or imine intermediates can be tracked by observing their corresponding molecular ions. nih.gov The high mass accuracy of HRMS helps in distinguishing between species with very similar nominal masses, ensuring reliable identification.

Table 1: Representative HRMS Data for a β-Enaminoester This table illustrates the type of data obtained from an HRMS analysis of a compound structurally similar to Ethyl 3-iminobutanoate hydrochloride.

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Proposed Formula |

| [M+H]⁺ | 144.0968 | 144.0970 | 1.4 | C₇H₁₄NO₂ |

| [M+Na]⁺ | 166.0787 | 166.0789 | 1.2 | C₇H₁₃NNaO₂ |

Note: Data is hypothetical, based on typical values for analogous compounds.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of Ethyl 3-iminobutanoate hydrochloride in solution. While standard 1D ¹H and ¹³C NMR provide primary structural information, advanced techniques are necessary for complete assignment and for studying more complex systems. ipb.ptresearchgate.net

The ¹H NMR spectrum of the β-enaminone form typically shows a characteristic downfield signal for the N-H proton, often broadened and involved in hydrogen bonding, with chemical shifts that can range from 10 to 13 ppm. nih.govderpharmachemica.com The vinyl proton (=CH-) and the protons of the ethyl and methyl groups can be readily identified. Upon formation of the hydrochloride salt, shifts in the electronic environment, particularly around the iminium group, would be observable.

2D NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, for example, connecting the protons within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, linking proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for identifying the connectivity across the ester and imine functionalities.

Solid-State NMR (ssNMR) is particularly valuable for characterizing the hydrochloride salt in its solid form. mdpi.com It provides information about the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding involving the chloride ion. nih.gov Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) can distinguish between different crystalline forms (polymorphs). mdpi.comrsc.org Furthermore, ³⁵Cl ssNMR is a powerful probe of the local environment of the chloride ion, as the NMR parameters are highly sensitive to factors like hydrogen bond distances and coordination. nih.govpsu.edu

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for β-Enaminoester Structures

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C=C (β-carbon) | - | ~158-162 |

| C=C (α-carbon) | ~4.7 | ~85-97 |

| N-H | ~10.3 | - |

| -OCH₂CH₃ | ~4.1 (q) | ~58 |

| -OCH₂CH₃ | ~1.2 (t) | ~14 |

| =C-CH₃ | ~1.9 | ~20 |

Source: Data compiled from related structures in scientific literature. nih.govderpharmachemica.com

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination of Derivatives and Co-crystals

X-ray crystallography offers the most precise method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. While a crystal structure for Ethyl 3-iminobutanoate hydrochloride is not publicly available, analysis of its derivatives or co-crystals would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would confirm the Z-configuration of the double bond, stabilized by an intramolecular hydrogen bond between the imine/iminium N-H group and the carbonyl oxygen. In the hydrochloride salt, the chloride ion would be positioned to form strong hydrogen bonds with the N-H proton.

Furthermore, X-ray crystallography is essential for studying supramolecular chemistry. It reveals how molecules of Ethyl 3-iminobutanoate hydrochloride interact with each other and with co-formers to build extended networks. nih.gov Common hydrogen bonding motifs, such as catemers (chains) or dimers, involving the N-H group, the chloride ion, and the carbonyl oxygen, would define the crystal packing. acs.org Understanding these supramolecular synthons is a key aspect of crystal engineering.

Table 3: Hypothetical Key Crystallographic Parameters for a β-Enaminoester Hydrochloride Derivative

| Parameter | Description | Expected Value/Observation |

| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| N-H···Cl distance | Hydrogen bond length. | ~3.0 - 3.2 Å |

| N-H···O distance | Intramolecular hydrogen bond length. | ~2.5 - 2.6 Å |

| Conformation | Arrangement around the C-C single bond. | Planar or near-planar |

Note: Values are based on typical observations for similar structures. acs.org

Vibrational Spectroscopy (IR, Raman) for In-situ Reaction Analysis and Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in Ethyl 3-iminobutanoate hydrochloride and can be used to monitor its formation. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy is sensitive to polar functional groups. The IR spectrum would be dominated by strong absorptions corresponding to:

C=O stretch: Typically around 1650-1690 cm⁻¹ for the conjugated ester.

C=C stretch: Around 1560-1620 cm⁻¹.

N-H stretch: A broad band in the 2600-3200 cm⁻¹ region, characteristic of the hydrogen-bonded iminium salt. acs.org

Raman Spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. It is an excellent tool for in-situ reaction monitoring, as it can be performed directly in the reaction vessel without sample preparation. jst.go.jpnih.gov The formation of Ethyl 3-iminobutanoate could be tracked by observing the appearance of the C=C and C=N stretching modes and the disappearance of the reactant ketone C=O stretch (from ethyl acetoacetate). researchgate.netkoreascience.krhanyang.ac.kr

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for β-Enaminones

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (H-bonded) | 2600 - 3200 | Strong, Broad | Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Medium-Strong |

| C=O Stretch (conjugated) | 1650 - 1690 | Strong | Medium |

| C=C Stretch | 1560 - 1620 | Strong | Strong |

Source: Data compiled from related compounds in scientific literature. acs.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research

Ethyl 3-iminobutanoate hydrochloride is an achiral molecule. However, if a chiral center were introduced into its structure—for instance, by using a chiral amine in its synthesis or by modifying the ester portion—chiroptical spectroscopic methods would become essential for its stereochemical characterization. cas.cz

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. saschirality.org For a chiral derivative of Ethyl 3-iminobutanoate hydrochloride, CD spectroscopy, particularly in the UV-Vis region, would reveal electronic transitions associated with the chromophores (the conjugated imine-ester system). The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint of the molecule's absolute configuration and predominant conformation in solution. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of plane-polarized light as a function of wavelength. youtube.comyoutube.com An ORD spectrum provides complementary information to CD and is particularly useful for determining the absolute configuration of chiral molecules, including through the application of empirical rules like the octant rule for ketones and related chromophores. aps.orgnih.gov Together, these techniques are powerful tools for confirming the enantiomeric purity and assigning the stereochemistry of chiral analogs. researchgate.netrsc.org

Table 5: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light (ΔA = A_L - A_R). | Absolute configuration, conformational analysis, study of electronic transitions. saschirality.org |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Absolute configuration, identification of chromophores (via Cotton effect). youtube.comyoutube.com |

Derivatization Strategies and Analogue Design for Reactivity Profiling

Systematic Modification of the Ester Moiety

The ethyl ester group in ethyl 3-iminobutanoate hydrochloride presents a prime target for modification to influence the compound's steric and electronic properties. Transesterification is a key strategy for achieving this, allowing for the introduction of a wide array of alcoholic fragments.

The general approach involves the reaction of the parent ethyl ester with a different alcohol (R-OH) in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions is crucial to drive the equilibrium towards the desired product. For instance, using a large excess of the new alcohol can favor the formation of the new ester.

Table 1: Hypothetical Transesterification of Ethyl 3-iminobutanoate hydrochloride with Various Alcohols

| Entry | Alcohol (R-OH) | Catalyst | Product | Potential Impact on Reactivity |

| 1 | Methanol | H₂SO₄ | Methyl 3-iminobutanoate hydrochloride | Minimal steric change, slight electronic modification. |

| 2 | Isopropanol | NaOiPr | Isopropyl 3-iminobutanoate hydrochloride | Increased steric hindrance near the ester. |

| 3 | Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-iminobutanoate hydrochloride | Introduction of an aromatic ring, potential for π-stacking interactions. |

| 4 | 2-Fluoroethanol | H₂SO₄ | 2-Fluoroethyl 3-iminobutanoate hydrochloride | Introduction of an electron-withdrawing group, enhancing electrophilicity of the carbonyl. |

Functionalization and Diversification of the Imine Group

The imine functionality is a locus of significant chemical reactivity, offering avenues for N-alkylation, N-acylation, and participation in cycloaddition reactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the C=N double bond can be involved in various transformations.

N-alkylation can be achieved by treating the imine with alkyl halides or other electrophilic alkylating agents. This modification introduces a substituent on the nitrogen atom, altering the steric environment and the electronic nature of the imine. Similarly, N-acylation with acyl chlorides or anhydrides can be employed to introduce acyl groups, which can influence the delocalization of electrons within the enamine system.

Furthermore, the imine group can participate in [3+2] cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic rings. uchicago.eduresearchgate.net This strategy is particularly valuable for the construction of complex molecular architectures.

Table 2: Potential Functionalization Reactions of the Imine Group

| Reaction Type | Reagent | Product Type | Potential Outcome |

| N-Alkylation | Methyl iodide | N-Methyl-3-iminobutanoate derivative | Increased nucleophilicity of the β-carbon. |

| N-Acylation | Acetyl chloride | N-Acetyl-3-iminobutanoate derivative | Decreased nucleophilicity of the nitrogen, altered conjugation. |

| [3+2] Cycloaddition | Maleimide | Pyrrolidine-fused derivative | Formation of a bicyclic system with defined stereochemistry. |

Structural Alterations of the Butanoate Backbone

Modification of the butanoate backbone allows for the exploration of structure-activity relationships by altering the spatial arrangement of the functional groups. The active methylene (B1212753) group (C2) and the methyl group (C4) are key sites for such alterations.

The C2 position is acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at this position. This strategy is analogous to the well-established chemistry of ethyl acetoacetate (B1235776). wikipedia.org

The C4 methyl group can also be a site for functionalization, although it is generally less reactive than the C2 position. Reactions such as condensation with aldehydes can be envisioned under specific conditions.

Table 3: Examples of Butanoate Backbone Alterations

| Position | Reaction Type | Reagent | Product Type |

| C2 | Alkylation | Benzyl bromide | Ethyl 2-benzyl-3-iminobutanoate derivative |

| C2 | Aldol Condensation | Benzaldehyde | Ethyl 2-(hydroxy(phenyl)methyl)-3-iminobutanoate derivative |

| C4 | Condensation | Formaldehyde | Ethyl 3-imino-4-hydroxy-pentanoate derivative |

Synthesis and Evaluation of Structural Analogues for Enhanced Reactivity

The synthesis of structural analogues based on the derivatization strategies outlined above is crucial for systematically evaluating the impact of these modifications on the compound's reactivity. The synthesis of β-enamino esters from β-keto esters and primary amines is a versatile method for creating a library of analogues with diverse N-substituents. mdpi.comresearchgate.net

The reactivity of these synthesized analogues can be profiled using a variety of assays. For instance, their susceptibility to nucleophilic attack at the ester carbonyl or the imine carbon can be quantified by monitoring reaction rates with standard nucleophiles. Their performance in cycloaddition reactions can be evaluated by measuring yields and stereoselectivities.

Table 4: Hypothetical Reactivity Profile of Synthesized Analogues

| Analogue | Modification | Observed Reactivity Change |

| Isopropyl 3-iminobutanoate hydrochloride | Ester modification | Decreased rate of hydrolysis compared to ethyl ester due to steric hindrance. |

| N-Benzyl-3-iminobutanoate derivative | Imine functionalization | Enhanced participation in electrophilic aromatic substitution reactions. |

| Ethyl 2-cyano-3-iminobutanoate derivative | Backbone alteration | Increased acidity of the C2 proton, facilitating further functionalization. |

By systematically synthesizing and evaluating these analogues, a comprehensive understanding of the structure-reactivity landscape of ethyl 3-iminobutanoate hydrochloride can be achieved, paving the way for the rational design of new chemical entities with desired properties.

Catalysis Involving Ethyl 3 Iminobutanoate Hydrochloride in Organic Transformations

Application as a Substrate in Transition Metal-Catalyzed Coupling Reactions

The β-enaminone structure, of which Ethyl 3-iminobutanoate is a primary example, is a valuable substrate in transition metal-catalyzed reactions for the synthesis of complex nitrogen-containing heterocycles. While classic cross-coupling reactions involving Ethyl 3-iminobutanoate hydrochloride are not extensively documented, its utility has been demonstrated in catalytic annulation processes.

Recent research has shown that enaminones can undergo silver(I)-catalyzed tandem reactions with enyne-amides to produce furo[2,3-b]pyridines and their dihydrogenated analogs. acs.org In these transformations, the enaminone acts as a key nucleophilic component. The reaction pathway is believed to involve the Ag(I)-catalyzed cycloisomerization of the enyne-amide, which then undergoes a [4+2] annulation with the enaminone. acs.org The reaction conditions, particularly temperature and the choice of base, can be tuned to selectively yield either the fully aromatized furo[2,3-b]pyridine (B1315467) or the furo[2,3-b]dihydropyridine derivative. acs.org

The versatility of this method is showcased by the range of enaminones that can be employed, highlighting the potential for Ethyl 3-iminobutanoate to participate in similar transformations for the construction of diverse heterocyclic systems.

Table 1: Divergent Synthesis of Furo[2,3-b]pyridine Derivatives via Ag(I)-Catalyzed Annulation of Enyne-Amide with Various Enaminones acs.org

| Entry | Enaminone Substituent (Acyl group) | Product Type | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Furo[2,3-b]pyridine | 81 |

| 2 | 4-Methylphenyl | Furo[2,3-b]pyridine | 85 |

| 3 | 4-Methoxyphenyl | Furo[2,3-b]pyridine | 73 |

| 4 | 4-Chlorophenyl | Furo[2,3-b]pyridine | 78 |

| 5 | 2-Thienyl | Furo[2,3-b]pyridine | 75 |

| 6 | Phenyl | Furo[2,3-b]dihydropyridine | 83 |

| 7 | 4-Methylphenyl | Furo[2,3-b]dihydropyridine | 75 |

Exploration as a Precursor for Organocatalysts

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. While Ethyl 3-iminobutanoate hydrochloride is primarily viewed as a synthetic building block, its core structure—the β-enaminone—is implicated in organocatalytic cycles.

Specifically, the generation of β-enaminyl radicals from β-enaminones has been identified as a key step in certain organocatalytic processes. rsc.org These radicals can act as single-electron donors, for instance, in reactions involving phenyliodine(III) dicarboxylates for the generation of alkyl radicals. rsc.org In such a system, the enaminone is not the catalyst itself but rather an intermediate that is consumed and regenerated or a species that participates in the catalytic cycle to facilitate the desired transformation. This involvement highlights a more nuanced role for enaminones beyond simple substrate applications, positioning them as key players within a catalytic loop.

However, the development of standalone, stable organocatalysts directly synthesized from Ethyl 3-iminobutanoate hydrochloride is not a widely reported area of research. Its primary utility remains in providing the structural foundation for more complex molecules, which may subsequently be investigated for catalytic activity.

Participation in Enantioselective Catalytic Transformations

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry. The structural framework of Ethyl 3-iminobutanoate hydrochloride offers multiple sites for the introduction of chirality. While the direct participation of Ethyl 3-iminobutanoate hydrochloride in major enantioselective catalytic transformations is not extensively documented, related β-enamino esters are key substrates in the stereoselective synthesis of complex heterocyclic structures.

For example, research into the synthesis of new chiral N-tertiary tetrasubstituted β-enamino ester piperidines has demonstrated that stereocontrol is achievable. nih.gov In one study, the desired (Z)-stereoisomers were obtained in high yields through a process rationalized by an ammonia-catalyzed addition-syn-elimination mechanism. nih.gov This indicates that the inherent reactivity of the β-enamino ester system can be guided by a catalyst to favor the formation of a specific stereoisomer.

Furthermore, the broader field of asymmetric organocatalysis often employs chiral catalysts, such as proline and its derivatives, to control the stereochemical outcome of reactions involving carbonyl compounds. youtube.com The formation of a chiral enamine intermediate is a central feature of these catalytic cycles. youtube.com This mechanistic paradigm suggests a strong potential for developing enantioselective transformations that utilize Ethyl 3-iminobutanoate or similar β-enamino esters as substrates, reacting with electrophiles under the direction of a suitable chiral organocatalyst to produce enantiomerically enriched products. Although this remains a developing area, the foundational principles of organocatalysis support its feasibility.

Future Research Directions and Unaddressed Challenges

Development of Novel and Unexplored Reaction Pathways

While the classical reactivity of β-imino esters is known, there remains a significant opportunity to discover and develop novel transformations for ethyl 3-iminobutanoate hydrochloride. A primary area for future investigation lies in its use as a linchpin in multicomponent reactions. The development of new catalyst systems, including organocatalysts and transition metal complexes, could unveil unprecedented reaction pathways, leading to the efficient construction of complex molecular architectures from simple starting materials.

Furthermore, the exploration of its reactivity under non-traditional activation methods, such as photoredox catalysis or electrosynthesis, could lead to the discovery of unique chemical transformations that are not accessible through conventional thermal methods. For instance, single-electron transfer (SET) processes could generate radical intermediates from ethyl 3-iminobutanoate hydrochloride, opening up avenues for novel C-C and C-heteroatom bond formations.

Integration into Advanced Flow Chemistry and Continuous Processing Systems

The translation of batch reactions involving ethyl 3-iminobutanoate hydrochloride to continuous flow processes presents a significant area for future research. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. researchgate.netnih.govrsc.org The inherent reactivity of ethyl 3-iminobutanoate hydrochloride makes it a suitable candidate for flow synthesis, where reaction parameters such as temperature, pressure, and residence time can be precisely controlled to optimize product yields and minimize the formation of byproducts.

A key challenge in this area will be the development of robust and efficient reactor setups that can handle the potential for solid precipitation, which can be an issue with hydrochloride salts. researchgate.net Future work should focus on designing integrated flow systems that not only perform the chemical transformation but also incorporate in-line purification and analysis, leading to a streamlined and automated synthesis of valuable downstream products. The development of packed-bed reactors containing immobilized catalysts for reactions involving ethyl 3-iminobutanoate hydrochloride is another promising avenue for creating highly efficient and reusable synthetic systems. researchgate.net

Sustainable and Bio-Inspired Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, and the application of these principles to the use of ethyl 3-iminobutanoate hydrochloride is a critical future direction. This includes the development of reactions that proceed in environmentally benign solvents, such as water or bio-based solvents like ethyl lactate, and the use of catalytic rather than stoichiometric reagents to minimize waste. rsc.org

A particularly exciting frontier is the exploration of biocatalytic transformations of ethyl 3-iminobutanoate hydrochloride. Enzymes, such as imine reductases and transaminases, have shown remarkable efficiency and selectivity in the synthesis of chiral amines and amino acids. nih.govmdpi.com Future research could focus on identifying or engineering enzymes that can act on ethyl 3-iminobutanoate hydrochloride to produce enantiomerically pure building blocks for the pharmaceutical and fine chemical industries. Such bio-inspired approaches offer the potential for highly sustainable and selective syntheses under mild reaction conditions. nih.gov

Advanced Computational-Experimental Synergies for Design and Discovery

The integration of computational chemistry with experimental work holds immense promise for accelerating the discovery of new reactions and applications for ethyl 3-iminobutanoate hydrochloride. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of proposed reaction pathways, and understand the origins of stereoselectivity. This theoretical insight can guide the rational design of experiments, saving time and resources.

Moreover, the use of machine learning and artificial intelligence (AI) can be a powerful tool for predicting reaction outcomes and identifying promising new substrates or reaction conditions. researchgate.net By creating and analyzing large datasets of reactions involving β-imino esters and related compounds, predictive models can be developed to guide the exploration of the chemical space around ethyl 3-iminobutanoate hydrochloride. This synergistic approach, combining computational prediction with experimental validation, will be crucial for unlocking the full potential of this versatile reagent. nih.govelsevierpure.com

Emerging Applications in Specific Niche Chemical Syntheses

While β-enamino esters and ketones are known precursors to a wide range of heterocycles, the specific application of ethyl 3-iminobutanoate hydrochloride in the synthesis of niche chemical entities remains an area ripe for exploration. rsc.orgrsc.orgnih.gov Future research should target the synthesis of high-value molecules, such as pharmaceutical intermediates, agrochemicals, and functional materials, using this compound as a key building block.

For example, its structure is well-suited for the synthesis of substituted pyridines, quinolines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. nih.govrsc.org By developing novel cyclization and annulation strategies, ethyl 3-iminobutanoate hydrochloride could become a go-to reagent for the construction of these important molecular scaffolds. Furthermore, its potential as a monomer or precursor for the synthesis of specialized polymers with unique properties has yet to be explored and represents a promising avenue for future investigation. The development of methodologies for the synthesis of multi-substituted pyridines with diverse functional groups is an active area of research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.